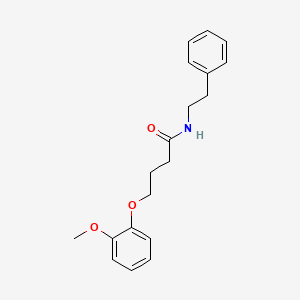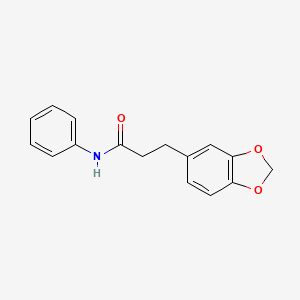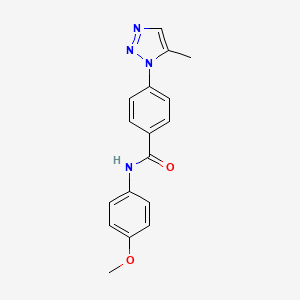
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide
Vue d'ensemble
Description
"4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide" is a chemical compound with potential applications in various fields. The research focuses on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds involves routes like Schiff bases reduction and other chemical reactions. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction route, demonstrating the complexity of these synthesis processes (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds often features asymmetric units and intermolecular hydrogen bonding, as noted by Ajibade and Andrew (2021). This suggests a complex molecular geometry for "this compound" (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds are often characterized by their reactivity and formation of derivatives. For example, Aziz‐ur‐Rehman et al. (2016) studied the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, highlighting the reactivity of these compounds (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties of compounds in this category can be quite varied. For instance, Viji et al. (2020) conducted molecular docking and quantum chemical calculations to understand the physical properties of a similar compound (Viji et al., 2020).
Applications De Recherche Scientifique
Renewable Thermosetting Resins
A study by Harvey et al. (2014) explored the development of a renewable thermosetting resin derived from eugenol, showcasing its high thermal stability and suitability for maritime environments. This research illustrates the potential of sustainable feedstocks in producing high-performance resins for various applications (Harvey et al., 2014).
Synthetic Protocols for Molecular Electronics
Stuhr-Hansen et al. (2005) demonstrated the utility of simple aryl bromides as precursors for molecular wires in electronics, highlighting efficient transformations to oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This research underscores the relevance of synthetic protocols in advancing the field of molecular electronics (Stuhr-Hansen et al., 2005).
Antimicrobial and Anticancer Applications
Sirajuddin et al. (2015) synthesized and characterized a compound similar to "4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide," which was evaluated for antimicrobial, anticancer, antileishmanial activities, and its interaction with SS-DNA. The study highlights the compound's promising biological activities and potential pharmaceutical applications (Sirajuddin et al., 2015).
Renewable Cyanate Ester Resins
Another study by Harvey et al. (2015) focused on the effects of o-methoxy groups on the properties and thermal stability of renewable cyanate ester resins derived from biomass sources. This research contributes to the development of sustainable materials with enhanced thermal properties (Harvey et al., 2015).
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-10-5-6-11-18(17)23-15-7-12-19(21)20-14-13-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWKKXQXRRFFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)
![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)